molecular formula C19H21N3S B12582347 4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 303162-48-3

4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

Cat. No.: B12582347
CAS No.: 303162-48-3
M. Wt: 323.5 g/mol
InChI Key: GPRZOVXGFCRWNL-UHFFFAOYSA-N
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Description

4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a thiazole ring through the reaction of a thiourea derivative with a halogenated ketone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: These compounds share a similar thiazole ring structure and exhibit diverse biological activities.

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, are known for their antimicrobial and antiviral properties.

Uniqueness

4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butyl and methylphenyl groups, along with the pyridin-2-amine moiety, differentiates it from other thiazole derivatives and contributes to its unique properties.

Properties

CAS No.

303162-48-3

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C19H21N3S/c1-3-4-8-17-22-18(14-7-5-6-13(2)11-14)19(23-17)15-9-10-21-16(20)12-15/h5-7,9-12H,3-4,8H2,1-2H3,(H2,20,21)

InChI Key

GPRZOVXGFCRWNL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC=CC(=C3)C

Origin of Product

United States

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